6-Hydroxylaminouracil is derived from uracil, a pyrimidine nucleobase that is one of the four nucleobases in RNA. The classification of this compound falls under nucleobase derivatives, specifically modified pyrimidines. Its structural modification leads to distinct chemical properties and biological activities compared to its parent compound, uracil.
The synthesis of 6-Hydroxylaminouracil can be achieved through various methods, including:
The molecular formula of 6-Hydroxylaminouracil is CHNO. Its structure features a pyrimidine ring with a hydroxylamine group attached at the sixth carbon position.
This representation highlights the connectivity between atoms, showcasing the unique functional groups that contribute to its reactivity and biological properties.
6-Hydroxylaminouracil participates in several chemical reactions:
The mechanism of action for 6-Hydroxylaminouracil primarily revolves around its role as a nucleobase analog. It can interfere with DNA synthesis and repair processes due to its structural similarity to uracil, leading to:
This mechanism underlines its potential utility as an antitumor agent or in other therapeutic contexts.
These properties are critical for understanding how 6-Hydroxylaminouracil behaves under various laboratory conditions and its potential applications in pharmaceuticals.
6-Hydroxylaminouracil has several applications in scientific research:
6-Hydroxylaminouracil is a specialized uracil derivative characterized by the substitution of a hydroxylamine group (-NHOH) at the C6 position of the pyrimidine ring. This modification imparts distinctive chemical properties compared to unmodified uracil, making it a compound of significant interest in synthetic organic chemistry and medicinal chemistry research. Its primary relevance lies in its role as a synthetic intermediate for complex heterocyclic systems and biologically active molecules, particularly those targeting epigenetic enzymes.
The IUPAC name for 6-Hydroxylaminouracil is 6-(Hydroxyamino)pyrimidine-2,4(1H,3H)-dione. Its core structure consists of a pyrimidine ring with carbonyl groups at C2 and C4, and a hydroxylamino substituent at C6. The molecular formula is C₄H₅N₃O₂, with a molar mass of 127.10 g/mol [1]. Key structural identifiers include:
This compound is referenced under multiple aliases across chemical databases:
Table 1: Nomenclature and Identifiers of 6-Hydroxylaminouracil
Classification | Identifier |
---|---|
IUPAC Name | 6-(Hydroxyamino)pyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₄H₅N₃O₂ |
CAS Registry Number | 20555-88-8 |
Common Synonyms | N⁴-Hydroxycytosine; 4-Oxime-2,4(1H,3H)-pyrimidinedione |
The CAS Registry Number 20555-88-8 uniquely identifies 6-Hydroxylaminouracil in chemical databases. Its molecular weight is 127.10 g/mol, calculated from the formula C₄H₅N₃O₂. Predicted physicochemical properties include a density of ~1.654 g/cm³, though experimental validation data is limited [1] [3].
6-Hydroxylaminouracil emerged as a synthetic intermediate during mid-to-late 20th-century investigations into pyrimidine reactivity. Its discovery is attributed to studies on the electrophilic substitution of uracil derivatives, particularly reactions involving 6-aminouracil with nitrosating agents or hydroxylamine. Early research focused on its tautomeric behavior and potential as a precursor for nucleoside analogs. While not a naturally occurring compound, its utility expanded significantly with the development of uracil-based histone deacetylase (HDAC) inhibitors in anticancer research [4].
The hydroxylamine group at C6 enhances electrophilic character, enabling:
6-Hydroxylaminouracil serves as a precursor for cytotoxic agents targeting epigenetic regulators. Key applications include:
Table 2: Bioactive Uracil Derivatives Derived from 6-Hydroxylaminouracil
Derivative | Biological Target | Key Activity |
---|---|---|
Compound 5m | HDAC1/HDAC4 | IC₅₀ = 0.05 µg/mL (HDAC1) |
5,5′-(Arylmethylene)bis(6-aminouracils) | HDAC/Cell cycle checkpoints | Apoptosis induction (37.59% in HCT116) |
Dipyrimidopyridines | Topoisomerases/HDAC | Cytostatic effects |
Unlike canonical uracil, 6-Hydroxylaminouracil exhibits dynamic tautomerism:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: